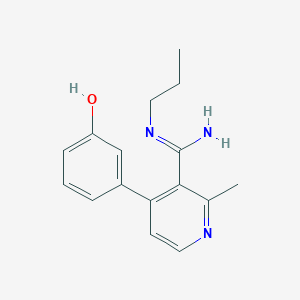

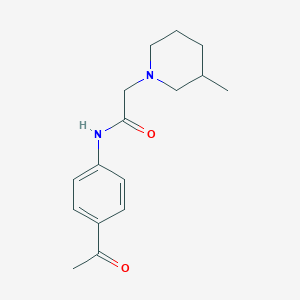

![molecular formula C13H10N2O4S B5605611 2-[(4-nitrobenzyl)thio]nicotinic acid](/img/structure/B5605611.png)

2-[(4-nitrobenzyl)thio]nicotinic acid

Descripción general

Descripción

2-[(4-nitrobenzyl)thio]nicotinic acid is a compound that has been synthesized from 2-chloronicotinic acid, undergoing sulfhydrylation by thiourea and subsequent reaction with benzyl chloride, leading to a high yield of the product (Pan Wei, 2012).

Synthesis Analysis

The synthesis process of related nicotinic acid derivatives often begins with specific nicotinic acid precursors. For example, the synthesis of 2-thiobenzyl nicotinic acid from 2-chloronicotinic acid through sulfhydrylation indicates a method that could be applied or adapted for the synthesis of this compound. The optimal process involves the preparation of a thiourea salt, hydrolyzation, and the addition of benzyl chloride, achieving a yield of 98.6% (Pan Wei, 2012).

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives, including those related to this compound, can be complex. Studies involving co-crystals of nicotinic acid with other compounds, such as 2-chloro-4-nitrobenzoic acid, highlight the intermolecular hydrogen bonds that can form, affecting their molecular architecture and stability (A. Lemmerer et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving nicotinic acid derivatives can lead to the formation of various bioactive compounds. The reactivity of such compounds under different conditions, such as hydrazination, can result in unexpected products due to bond cleavage, indicating the complex chemistry these substances can undergo (N. Nordin et al., 2016).

Physical Properties Analysis

The physical properties of nicotinic acid derivatives, including solubility, melting point, and stability, are crucial for their practical applications. For example, the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide shows a higher melting point than its components, indicating increased thermal stability (A. Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives can be inferred from their reactions and stability. For instance, the synthesis and characterization of chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid reveal the potential for catalytic activity, showcasing the diverse chemical functionalities these compounds can possess (M. Xanthopoulou et al., 2006).

Aplicaciones Científicas De Investigación

Industrial Production of Nicotinic Acid

- 2-[(4-nitrobenzyl)thio]nicotinic acid is associated with the production of nicotinic acid, which is used in several industrial applications. The process of manufacturing nicotinic acid can involve oxidation reactions that include 5-ethyl-2-methylpyridine and related compounds. The production methods are being improved to align with green chemistry principles and to minimize environmental impact (Lisicki, Nowak, & Orlińska, 2022).

Synthesis Methods

- Research on the synthesis of 2-thiobenzyl nicotinic acid, which is closely related to this compound, involves using 2-chloronicotinic acid as a starting material. The synthesis process has been optimized for higher yields, which is significant for industrial-scale production of nicotinic acid derivatives (Pan Wei, 2012).

G-Protein-Coupled Receptor Research

- Nicotinic acid derivatives, including this compound, play a role in the study of G-protein-coupled receptors (GPRs) in biological systems. Nicotinic acid acts on specific GPRs, which are involved in various physiological processes, including lipid metabolism and cell signaling (Tunaru et al., 2003).

Photochemical Proteolysis in Ion Channels

- The derivative this compound is relevant in the development of methods for site-specific, photochemical proteolysis in ion channels, which is important for understanding the function of ion channels in living cells (England, Lester, Davidson, & Dougherty, 1997).

Vasorelaxation and Antioxidation Research

- Studies on thionicotinic acid derivatives, which are structurally related to this compound, have shown that these compounds possess vasorelaxant and antioxidant properties. This is significant for potential therapeutic applications in cardiovascular diseases (Prachayasittikul et al., 2010).

Molecular Identification of Nicotinic Acid Receptors

- The interaction of nicotinic acid derivatives with specific receptors, including GPR109A, is a key area of study. These receptors mediate various biological effects of nicotinic acid, and understanding these interactions is crucial for developing new drugs for treating dyslipidemia and other related conditions (Wise et al., 2003).

Antibacterial Research

- In the context of antibacterial research, derivatives of nicotinic acid like this compound are explored for their potential in inhibiting bacterial enzymes, such as Staphylococcus aureus Sortase A. This research is vital for the development of new antibacterial agents (Wehrli et al., 2019).

Mecanismo De Acción

Target of Action

It’s known that a pyridine ring of nicotine and related alkaloids is derived from nicotinic acid . Nicotine, a related compound, acts on nicotinic acetylcholine receptors, which are essential for a range of neuronal activities .

Mode of Action

Related compounds like nicotine are known to bind stereoselectively to nicotinic-cholinergic receptors, stimulating neurons and ultimately blocking synaptic transmission .

Biochemical Pathways

For instance, nicotine and its derivatives act on nicotinic acetylcholine receptors, influencing a range of neuronal activities .

Pharmacokinetics

For instance, nicotine is readily bioavailable and has a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Result of Action

For example, nicotine has been shown to decrease cardiovascular events, cardiovascular mortality, and all-cause mortality .

Action Environment

It’s known that environmental factors can significantly influence the action of related compounds like nicotine .

Propiedades

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4S/c16-13(17)11-2-1-7-14-12(11)20-8-9-3-5-10(6-4-9)15(18)19/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFALEDFUNKOOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350079 | |

| Record name | 2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5625-60-5 | |

| Record name | 2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5605529.png)

![3-[2-(diethylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5605573.png)

![3-chloro-1-(2,3-dimethylphenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5605587.png)

![2-chloro-5-(1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5605593.png)

![1-(benzyloxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5605601.png)

![2-{3-oxo-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605613.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5605616.png)

![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5605623.png)

![{4-[N-methyl-N-(pyridin-2-ylmethyl)glycyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5605636.png)